Melting Point Differentiates 3,4-Dimethylphenyl from Phenyl and p-Tolyl Analogs by 14–38 °C
The melting point of 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole is 178–182 °C (179 °C reference value) . This places it between the unsubstituted 9-phenyl analog (160–164 °C) and the 9-(p-tolyl) analog bearing a single para-methyl group (212–216 °C) . The 18 °C elevation over the 9-phenyl compound and 34 °C depression relative to the p-tolyl compound reflect the specific contribution of the 3,4-dimethyl substitution pattern to lattice cohesive energy. The 3,5-dimethylphenyl regioisomer (CAS 1873364-08-9) and 2,4-dimethylphenyl regioisomer (CAS 1873362-96-9) are sold as solid materials by TCI but lack published melting point data from the same authoritative source, making the target compound the most thermally characterized dimethylphenyl variant available through major catalog suppliers .
| Evidence Dimension | Melting point (capillary method, °C) |
|---|---|
| Target Compound Data | 178.0–182.0 °C (reference 179 °C) |
| Comparator Or Baseline | 9-Phenyl analog: 160–164 °C; 9-(p-Tolyl) analog: 212–216 °C |
| Quantified Difference | +14 to +18 °C vs. 9-phenyl; –30 to –38 °C vs. 9-(p-tolyl) |
| Conditions | Reported melting point ranges from TCI product datasheets (HPLC purity >98.0% for all compounds) |
Why This Matters
A melting point of ~180 °C strikes a balance between adequate thermal stability for vacuum-deposited OLED fabrication and sufficient solubility for solution-processed polymer synthesis, whereas the 9-phenyl analog may suffer from lower thermal robustness and the 9-(p-tolyl) analog may present solubility limitations due to its high crystallinity.
